molecular formula C23H34O5 B1676542 コンパクチン CAS No. 73573-88-3

コンパクチン

カタログ番号: B1676542
CAS番号: 73573-88-3
分子量: 390.5 g/mol
InChIキー: AJLFOPYRIVGYMJ-INTXDZFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メバスタチン(コンパクチンとしても知られる)は、スタチンとして知られる化合物のクラスに属する脂質低下薬です。1970年代に、遠藤章によって、カビのPenicillium citrinumから初めて単離されました。 メバスタチンは、コレステロール生合成において重要な役割を果たす酵素である3-ヒドロキシ-3-メチルグルタリル-コエンザイムAレダクターゼの競合的阻害剤として認識されています .

科学的研究の応用

Mevastatin has a wide range of scientific research applications:

作用機序

メバスタチンは、酵素3-ヒドロキシ-3-メチルグルタリル-コエンザイムAレダクターゼを競合的に阻害することで作用します。この阻害は、3-ヒドロキシ-3-メチルグルタリル-コエンザイムAからメバロネートへの変換を防ぎ、これはコレステロール生合成の重要なステップです。 その結果、肝臓でのコレステロール産生が減少し、血流からの低密度リポタンパク質コレステロールの取り込みが増加します .

類似の化合物:

    ロバスタチン: メバスタチンと構造的に類似した、最初に市販されたスタチン。

    プラバスタチン: 薬物動態特性が改善されたメバスタチンの誘導体。

    シンバスタチン: 作用機序が似ていますが、薬理学的プロファイルが異なる別のスタチン。

メバスタチンの独自性: メバスタチンは、最初に発見されたスタチンであり、他のスタチンの開発のための前駆体となるという点で独特です。 その発見は、新しいクラスのコレステロール低下薬の開発への道を切り開きました .

生化学分析

Biochemical Properties

Compactin is a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl (HMG)-CoA reductase . This enzyme is a key regulatory component for cholesterol biosynthesis. The structural similarity and high affinity of the acid form of Compactin and HMG, the natural substrate of the enzyme, results in specific and effective inhibition of this enzyme .

Cellular Effects

Compactin has been shown to inhibit the elongation of roots and hypocotyls of etiolated alfalfa seedlings . It also has effects such as arrest of cell cycle and induction of apoptosis, promotion of osteoblast differentiation and bone nodule formation, and upregulation of nitric oxide synthase resulting in functional proteins .

Molecular Mechanism

Compactin is structurally similar to HMG, a substituent of the endogenous substrate of HMG-CoA reductase . It is a prodrug that is activated in vivo via hydrolysis of the lactone ring . Compactin competitively inhibits HMG-CoA reductase with a binding affinity 10,000 times greater than the HMG-CoA substrate itself .

Temporal Effects in Laboratory Settings

The biosynthetic pathways of Compactin have been studied in great detail . The main 18-carbon skeleton is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .

Dosage Effects in Animal Models

In dogs, no toxicity concerns arose following the administration of a high dose of Compactin (250 times the effective human dose) . In rats, microcrystals were found in hepatocytes, raising concerns about drug safety .

Metabolic Pathways

Compactin is involved in the cholesterol biosynthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid by HMG-CoA reductase, the rate-limiting enzyme in the body’s synthesis of cholesterol .

Transport and Distribution

It is known that Compactin is a prodrug that is activated in vivo via hydrolysis of the lactone ring .

Subcellular Localization

Given its role as an inhibitor of HMG-CoA reductase, it is likely that Compactin localizes to the same subcellular compartments as this enzyme .

準備方法

合成ルートと反応条件: メバスタチンの生合成は、主にタイプ1ポリケチドシンターゼ経路を含みます。プロセスは、ヘキサケチドの形成から始まり、ジールス・アルダー環化が続きます。その後、ノナケチドへのさらなる伸長、酸化、脱水反応が行われます。 最後のステップには、ジケチド側鎖の付加とメチル化が含まれます .

工業的生産方法: メバスタチンの工業的生産は、通常、Penicillium citrinumまたはPenicillium brevicompactumの菌株を使用した発酵プロセスで行われます。 発酵ブロスはその後、抽出および精製プロセスにかけられ、メバスタチンを活性型で単離します .

反応の種類:

    酸化: メバスタチンは酸化反応を起こしやすく、特に構造中のヒドロキシル基で起こります。

    還元: 還元反応はカルボニル基で起こり、ヒドロキシル基に変換されます。

    置換: メバスタチンは置換反応、特にエステル官能基で起こります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

    置換: 塩酸や水酸化ナトリウムなどの試薬で、酸性または塩基性条件が置換反応を促進します。

生成される主要な生成物: これらの反応から生成される主要な生成物には、メバスタチンのさまざまな酸化、還元、または置換誘導体が含まれ、これらの誘導体は異なる薬理学的特性を持つ可能性があります .

4. 科学研究の応用

メバスタチンは、幅広い科学研究の用途があります。

類似化合物との比較

    Lovastatin: The first commercially available statin, structurally similar to mevastatin.

    Pravastatin: A derivative of mevastatin with improved pharmacokinetic properties.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacological profile.

Uniqueness of Mevastatin: Mevastatin is unique in that it was the first statin to be discovered and serves as the precursor for the development of other statins. Its discovery paved the way for the development of a new class of cholesterol-lowering drugs .

特性

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040684
Record name Mevastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site.
Record name Mevastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

73573-88-3
Record name Mevastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73573-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mevastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mevastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mevastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQM1K0W9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevastatin
Reactant of Route 2
Reactant of Route 2
Mevastatin
Reactant of Route 3
Mevastatin
Reactant of Route 4
Mevastatin
Reactant of Route 5
Mevastatin
Reactant of Route 6
Mevastatin
Customer
Q & A

Q1: What is the primary molecular target of Mevastatin?

A1: Mevastatin is a potent and specific competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, , , , , ]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol.

Q2: How does Mevastatin's inhibition of HMG-CoA reductase affect cholesterol levels?

A2: By inhibiting HMG-CoA reductase, Mevastatin effectively blocks the production of mevalonate, thereby reducing the availability of this precursor for cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels [, , ].

Q3: Does Mevastatin impact other cellular processes besides cholesterol synthesis?

A3: Yes, Mevastatin also affects the synthesis of non-sterol isoprenoids, which are crucial for various cellular functions such as cell growth, differentiation, and signal transduction [, , ]. It can impact protein prenylation, a post-translational modification essential for the localization and function of many signaling proteins [, , ]. This interference with protein prenylation contributes to Mevastatin's diverse biological effects.

Q4: How does Mevastatin impact bone resorption?

A4: Research suggests that Mevastatin inhibits bone resorption by interfering with the fusion of pre-osteoclasts into mature, multinucleated osteoclasts. It also disrupts the actin ring in osteoclasts, a structure crucial for bone resorption []. These effects are attributed to Mevastatin's inhibition of protein prenylation, which is essential for osteoclast formation and function.

Q5: Can Mevastatin induce apoptosis in certain cell types?

A5: Yes, studies have shown that Mevastatin can induce apoptosis in various cell types, including leukemia cells [, ], myeloma cells [], and vascular smooth muscle cells []. The mechanisms underlying Mevastatin-induced apoptosis are complex and may involve multiple pathways, including the disruption of mitochondrial function and activation of caspase cascades [, ].

Q6: What is the molecular formula and weight of Mevastatin?

A6: Mevastatin's molecular formula is C23H36O5, and its molecular weight is 392.52 g/mol.

Q7: Is there spectroscopic data available for Mevastatin?

A7: Yes, studies have used techniques like mass spectrometry and UV spectrometry to identify and characterize Mevastatin [, ]. Additionally, NMR spectroscopy has been employed to elucidate the structure of Mevastatin and its derivatives [, ].

Q8: What are some strategies for improving Mevastatin's stability and bioavailability?

A8: Formulation strategies, such as the use of specific excipients or encapsulation techniques, can enhance Mevastatin's stability, solubility, and bioavailability. These strategies aim to protect the drug from degradation and improve its delivery to the target site.

Q9: Does Mevastatin have any catalytic properties?

A9: Mevastatin itself does not possess intrinsic catalytic activity. It functions as an enzyme inhibitor, specifically targeting HMG-CoA reductase to exert its pharmacological effects.

Q10: Have computational methods been employed to study Mevastatin?

A11: Yes, computational chemistry and modeling techniques like molecular docking have been used to study the interaction between Mevastatin and its target, HMG-CoA reductase. These simulations help visualize the binding mode and interactions at the molecular level [].

Q11: How do structural modifications of Mevastatin affect its activity?

A12: Modifications to Mevastatin's structure can significantly influence its potency, selectivity, and pharmacological properties. For instance, the presence of a closed-ring structure is crucial for its inhibitory activity against HMG-CoA reductase, as evidenced by the lack of activity observed with the open-ring structure of Pravastatin [, ]. Specific structure-activity relationship studies exploring different Mevastatin analogs provide detailed insights into these relationships.

Q12: How does the activity of Mevastatin compare to other statins?

A13: Atorvastatin has been shown to be 10-fold more potent in vitro against Plasmodium falciparum than other statins, including Mevastatin [].

Q13: What in vitro models have been used to study the effects of Mevastatin?

A13: Various cell-based assays and in vitro models have been employed to investigate Mevastatin's effects. These include studies using:

  • Cultured mammalian cells: To assess Mevastatin's impact on cholesterol synthesis, DNA replication, cell cycle progression, and differentiation [, , , , , ].
  • Cancer cell lines: To evaluate its antiproliferative and pro-apoptotic effects [, , , ].
  • Bone marrow-derived macrophages: To study its effects on cholesterol ester accumulation [].
  • Microbial cells: To investigate its impact on hydrogen production in microbial electrolysis cells [].

Q14: What animal models have been used to study Mevastatin?

A14: Animal models have been valuable tools in Mevastatin research. Examples include:

  • Rodent models: To evaluate its hypocholesterolemic activity and effects on cholesterol synthesis in various tissues [].
  • Mouse models: To investigate its effects on bone formation and resorption [].
  • Chicken embryo models: To study the anti-angiogenic effects of Mevastatin [].

Q15: Are there any notable findings from in vivo studies using Mevastatin?

A17: Research using a mouse model of bone transplantation demonstrated that topical administration of Mevastatin led to increased bone mass in isografted bone []. The study suggests that this effect may be mediated by enhanced bone turnover and the upregulation of bone morphogenetic protein-2 (BMP-2) and receptor activator of NF-kB ligand (RANKL) mRNA expression.

Q16: Are there known mechanisms of resistance to Mevastatin?

A18: Research indicates that prolonged exposure to Mevastatin can lead to the development of resistance in some cell lines. For example, one study generated a Mevastatin-resistant mouse cell line (CR200) with a 100-fold higher resistance to the inhibitor []. This resistance was attributed to two primary defects:

    Q17: How is Mevastatin typically analyzed and quantified?

    A17: Various analytical techniques are employed for the characterization and quantification of Mevastatin, including:

    • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Mevastatin and its related compounds in various matrices, such as fermentation broth and biological samples [, , ].
    • Thin-Layer Chromatography (TLC): A simpler and more rapid method for separating and detecting Mevastatin and related compounds, particularly useful for screening purposes [].
    • Mass Spectrometry (MS): This technique provides accurate mass measurements and structural information, often coupled with HPLC for enhanced sensitivity and selectivity [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。